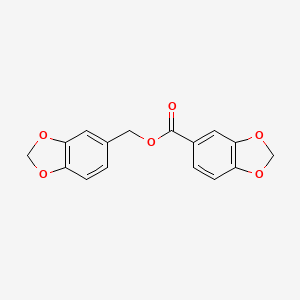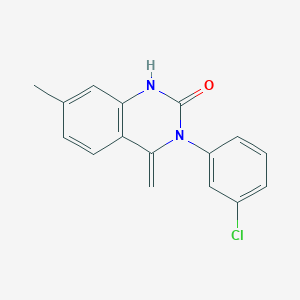
1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate, also known as MDMA, is a synthetic compound that has been widely studied for its potential therapeutic uses. MDMA is a member of the phenethylamine class of compounds and is structurally similar to both amphetamines and hallucinogens. MDMA has been shown to have a range of biochemical and physiological effects, including the release of serotonin, dopamine, and norepinephrine.
Wirkmechanismus
The mechanism of action of 1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate is complex and not fully understood. 1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate is thought to work by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This leads to a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature.
Biochemical and Physiological Effects:
1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate has a range of biochemical and physiological effects, including the release of serotonin, dopamine, and norepinephrine. These neurotransmitters are responsible for a range of effects, including increased heart rate, blood pressure, and body temperature. 1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate also has the potential to cause dehydration, hyperthermia, and hyponatremia.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate has several advantages as a research tool, including its ability to enhance empathy and reduce fear. This makes it a promising candidate for use in psychotherapy and other therapeutic applications. However, there are also several limitations to the use of 1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate in lab experiments, including the potential for adverse effects such as dehydration and hyperthermia. Additionally, the complex synthesis process and potential legal and ethical issues surrounding the use of 1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate can make it difficult to study.
Zukünftige Richtungen
There are several potential future directions for research on 1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate, including further exploration of its potential therapeutic uses in psychotherapy and other applications. Additionally, there is a need for further research into the potential adverse effects of 1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate and ways to mitigate these effects. Finally, there is a need for continued research into the mechanism of action of 1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate and its effects on the brain and body.
Synthesemethoden
1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate is typically synthesized using a two-step process, starting with the precursor safrole. The first step involves the conversion of safrole to isosafrole, which is then converted to 1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate using reagents such as hydrobromic acid and hydrogen gas. The synthesis of 1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate has been studied extensively for its potential therapeutic uses, particularly in the treatment of post-traumatic stress disorder (PTSD). 1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate has been shown to enhance empathy and reduce fear, making it a promising candidate for use in psychotherapy. Other potential therapeutic uses for 1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate include the treatment of anxiety, depression, and addiction.
Eigenschaften
IUPAC Name |
1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c17-16(11-2-4-13-15(6-11)22-9-20-13)18-7-10-1-3-12-14(5-10)21-8-19-12/h1-6H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPTUNHKEQKODI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)COC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401345936 |
Source


|
| Record name | Piperonylic acid piperonyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401345936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperonylic acid piperonyl ester | |
CAS RN |
3005-52-5 |
Source


|
| Record name | Piperonylic acid piperonyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401345936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-ethyl-5-methoxy-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol](/img/structure/B5711257.png)
![3-{[2-(4-methoxyphenyl)ethyl]amino}-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5711259.png)

![methyl 3-[(2-methoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B5711269.png)
![N-methyl-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5711280.png)

![ethyl 2-cyano-3-{4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}acrylate](/img/structure/B5711295.png)

![2-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5711306.png)
![2-[(4-chlorophenyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5711321.png)
![1-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5711331.png)
